molecular formula C11H18BrNO2 B13215144 tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate

Cat. No.: B13215144
M. Wt: 276.17 g/mol
InChI Key: HKPOVQBSDMGFTF-RKDXNWHRSA-N
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Description

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromocyclohexene moiety, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bromocyclohexene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can modify the bromocyclohexene moiety.

Scientific Research Applications

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The bromocyclohexene moiety can interact with enzymes or receptors, leading to changes in their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is unique due to the presence of the bromocyclohexene moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

HKPOVQBSDMGFTF-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)Br

Origin of Product

United States

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